2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
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Overview
Description
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is an organic compound characterized by the presence of a triazole ring and an amino group. This compound is a white crystalline solid that is highly soluble in water. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride typically involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Another method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and various amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation in the synthesis process can significantly reduce reaction times and improve yields, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized triazole derivatives, reduced triazole compounds, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,4-triazole-1-ylacetic acid hydrochloride
- 5-(1H-1,2,4-triazol-1-yl)nicotinic acid
- 2-(1H-1,2,4-triazol-1-yl)acetic acid ethyl ester
Uniqueness
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is unique due to the presence of the amino group on the triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other similar triazole derivatives .
Properties
CAS No. |
2648966-14-5 |
---|---|
Molecular Formula |
C4H7ClN4O2 |
Molecular Weight |
178.6 |
Purity |
95 |
Origin of Product |
United States |
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